molecular formula C8H14ClF3N2O B1441491 N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride CAS No. 1354953-66-4

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B1441491
CAS No.: 1354953-66-4
M. Wt: 246.66 g/mol
InChI Key: DCJDWPBSAGEAHZ-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroethyl group, which imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with trifluoroethylating agents. One common method includes the reaction of piperidine-3-carboxamide with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps in achieving the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride can be compared with other similar compounds, such as:

    N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride: This compound has a similar structure but with a propyl group instead of a piperidine ring, leading to different chemical and biological properties.

    N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride: This compound differs in the position of the carboxamide group, which can affect its reactivity and applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6;/h6,12H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJDWPBSAGEAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-66-4
Record name 3-Piperidinecarboxamide, N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354953-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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